molecular formula C21H18ClN3O4S B2588854 Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate CAS No. 478065-24-6

Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

Cat. No. B2588854
M. Wt: 443.9
InChI Key: ZPWYMUWDYMZSRV-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C21H18ClN3O4S . It has an average mass of 443.903 Da and a monoisotopic mass of 443.070648 Da .


Synthesis Analysis

The synthesis of this compound involves several steps. It is a reagent or reactant involved in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It is also a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .


Molecular Structure Analysis

The molecular structure of this compound is complex, consisting of a pyrimidine ring attached to a phenyl ring via an ether linkage. The phenyl ring is further substituted with an amide group, which is attached to a chlorobenzoyl moiety .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It participates in oxidative cross-coupling via dioxygen activation with indoles, chlorination and hydrosilylation for the synthesis of α-hydroxy β-amino acid derivatives . It also serves as a precursor for substrates for chiral Lewis base-catalyzed stereoselective reduction with trichlorosilane and water .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Pyrimidine Derivatives : Stolarczyk et al. (2018) explored the synthesis of 4-thiopyrimidine derivatives, including compounds related to Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate. They focused on the synthesis and crystal structure analysis, contributing to the understanding of molecular conformations and hydrogen-bond interactions in such compounds (Stolarczyk et al., 2018).

Antimicrobial Activity

  • Antimicrobial Properties : Vlasov et al. (2015) developed a method for synthesizing ethyl 3-alkyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-thieno[2,3-d]pyrimidine-6-carboxylate derivatives. This research is significant for understanding the antimicrobial properties of compounds structurally related to Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate (Vlasov et al., 2015).

Chemical Reactions and Synthesis Techniques

  • Chemical Reactions and Synthesis : Milcent et al. (1997) and Zhu et al. (2003) reported on the chemical reactions and synthesis techniques for pyrimidine derivatives, providing insights into the chemical properties and potential applications of Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate. This research highlights methods for producing various pyrimidine-based compounds and their derivatives, which can be crucial for pharmaceutical and chemical industries (Milcent et al., 1997); (Zhu et al., 2003).

Biological and Pharmacological Research

  • Biological and Pharmacological Potential : Research by Dongarwar et al. (2011) and Holý et al. (2002) explored the biological and pharmacological potential of pyrimidine derivatives. These studies are crucial for understanding how compounds like Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate might behave in biological systems and their potential therapeutic applications (Dongarwar et al., 2011); (Holý et al., 2002).

properties

IUPAC Name

ethyl 4-[3-[(3-chlorobenzoyl)amino]phenoxy]-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O4S/c1-3-28-20(27)17-12-23-21(30-2)25-19(17)29-16-9-5-8-15(11-16)24-18(26)13-6-4-7-14(22)10-13/h4-12H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPWYMUWDYMZSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1OC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{3-[(3-chlorobenzoyl)amino]phenoxy}-2-(methylsulfanyl)-5-pyrimidinecarboxylate

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